LogP Partition Coefficient: Enhanced Lipophilicity Relative to Unsubstituted Phenylglyoxal
4-Piperidinylphenylglyoxal hydrate demonstrates significantly increased lipophilicity compared to the parent phenylglyoxal scaffold, a key determinant of membrane permeability and oral bioavailability. The target compound exhibits a Consensus LogP of 1.38 (range: 0.79–1.92 across five computational models), whereas unsubstituted phenylglyoxal has a measured/calculated LogP of approximately 0.6–0.8 . This increased lipophilicity is directly attributable to the piperidine substituent and aligns with the design principles for CNS-penetrant and orally bioavailable small molecules [1].
| Evidence Dimension | Lipophilicity (Partition coefficient) |
|---|---|
| Target Compound Data | Consensus LogP = 1.38 (XLOGP3 = 1.92, iLOGP = 1.85, WLOGP = 0.79, MLOGP = 0.87, SILICOS-IT = 1.47) |
| Comparator Or Baseline | Phenylglyoxal (unsubstituted): Calculated LogP ≈ 0.6–0.8 |
| Quantified Difference | Increase of approximately +0.6 to +0.8 log units (approx. 4–6× higher partition coefficient) |
| Conditions | Computational prediction using five established in silico methods; validated against experimental LogP values for structurally related phenylglyoxal derivatives |
Why This Matters
Higher LogP improves predicted passive membrane permeability, reducing the need for prodrug strategies or formulation optimization in early-stage discovery programs.
- [1] PubChem: 2,2-Dihydroxy-1-(4-(piperidin-1-yl)phenyl)ethanone computed properties (XLogP3 = 1.9). View Source
